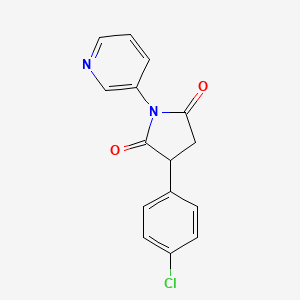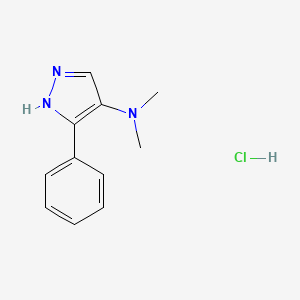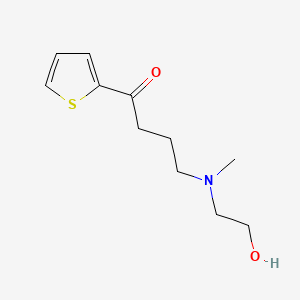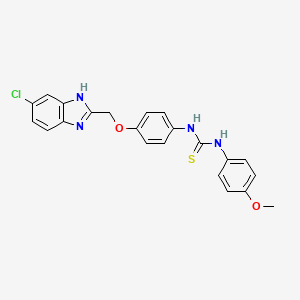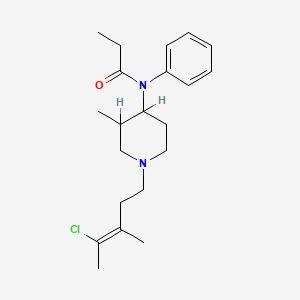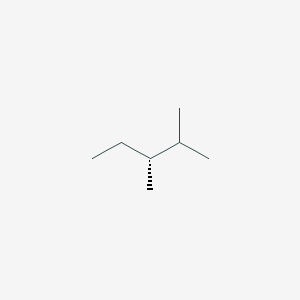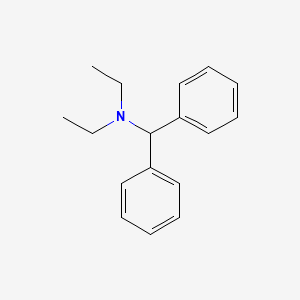
Oty1T56cso
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde (Oty1T56cso) is an organic molecule with the molecular formula C12H20OS and a molecular weight of 212.35 g/mol . It is characterized by a thiopyran ring substituted with propyl groups and a carboxaldehyde functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dipropylthiopyran with formaldehyde in the presence of an acid catalyst to form the carboxaldehyde group .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification steps such as distillation or recrystallization.
化学反応の分析
Types of Reactions: 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiopyran ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxylic acid.
Reduction: 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-methanol.
Substitution: Various substituted thiopyran derivatives depending on the electrophile used.
科学的研究の応用
2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving thiopyran derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The thiopyran ring may also interact with biological membranes or other cellular components, influencing various biochemical pathways .
類似化合物との比較
- 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-methanol
- 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxylic acid
- 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-acetaldehyde
Comparison: 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This makes it particularly useful in synthetic chemistry as a versatile intermediate .
特性
CAS番号 |
61407-00-9 |
|---|---|
分子式 |
C12H20OS |
分子量 |
212.35 g/mol |
IUPAC名 |
2,6-dipropyl-3,6-dihydro-2H-thiopyran-5-carbaldehyde |
InChI |
InChI=1S/C12H20OS/c1-3-5-11-8-7-10(9-13)12(14-11)6-4-2/h7,9,11-12H,3-6,8H2,1-2H3 |
InChIキー |
QCIOSRSNVYPUHS-UHFFFAOYSA-N |
正規SMILES |
CCCC1CC=C(C(S1)CCC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


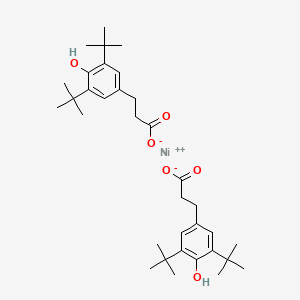
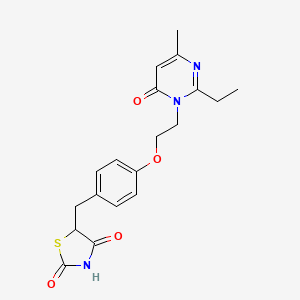

![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;hydrate](/img/structure/B15186362.png)
